N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

Analytical Chemistry Spectrophotometry Method Validation

Procure N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate (Tsuda's Reagent) as the non-hygroscopic, analytically defined oxalate salt (MW 332.39 g/mol) rather than the moisture-sensitive dihydrochloride (MW 259.18 g/mol). Substitution without revalidation introduces a 28.2% mass-per-mole error and altered counterion composition, compromising diazotization-coupling kinetics in regulated arylamine and nitrotyrosine workflows. The dual orthogonal purity (≥98.0% titration plus HPLC area%) delivers superior quality assurance for GMP-compliant pharmaceutical QC of sulfonamides, aminophenols, and thiols.

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
CAS No. 74474-31-0
Cat. No. B7829996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
CAS74474-31-0
Molecular FormulaC18H24N2O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O
InChIInChI=1S/C16H22N2.C2H2O4/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16;3-1(4)2(5)6/h5-11,17H,3-4,12-13H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyMNUSPWMHIHYMKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate (CAS 74474-31-0) for Analytical Chemistry and Spectrophotometric Detection


N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate (CAS 74474-31-0), also known as Tsuda's Reagent or N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate [1], is an ethylenediamine derivative with the molecular formula C₁₈H₂₄N₂O₄ and a molecular weight of 332.39 g/mol [2]. This compound is commercially supplied as the oxalate salt and serves as a chromogenic coupling agent in spectrophotometric assays, including the detection of nitrotyrosine residues in peptides and proteins and as a component of the Bratton-Marshall reagent for aryl amine determination [3].

Procurement Risk Alert: Why N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate Cannot Be Interchanged with Hydrochloride Analogs


In analytical workflows, substituting N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate with the more common N-(1-Naphthyl)ethylenediamine dihydrochloride (CAS 1465-25-4) introduces multiple points of method failure. The oxalate salt (MW 332.39) and the dihydrochloride salt (MW 259.18) differ fundamentally in molecular weight and counterion composition [1]. This divergence affects molar calculations for reagent preparation, with 1 mmol of the oxalate salt containing 332.39 mg of material versus 259.18 mg for the dihydrochloride . Furthermore, the dihydrochloride exhibits a pH of approximately 1.0 in aqueous solution and is hygroscopic and light-sensitive, while the oxalate salt is supplied as a solid with a melting point of 164–167°C and is specified for room temperature storage [2]. Substitution without full method revalidation can lead to errors in molarity-dependent assays, altered coupling kinetics in diazotization reactions, and compromised reproducibility.

Quantitative Procurement Evidence: N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate vs. Dihydrochloride and In-Class Analogs


Purity Specification: Neutralization Titration vs. HPLC Area% Quantification

The oxalate salt of N,N-Diethyl-N'-1-naphthylethylenediamine is routinely supplied with a dual purity specification: ≥98.0% by neutralization titration (acid-base stoichiometry) and ≥95.0% by HPLC area% [1]. In contrast, commercial N-(1-Naphthyl)ethylenediamine dihydrochloride is typically specified only as ≥96% or ≥98% by a single unspecified method, without the orthogonal titration verification . The availability of a neutralization titration value provides a direct measure of the intact oxalate salt stoichiometry, which is critical for accurate molar preparation in quantitative colorimetric assays.

Analytical Chemistry Spectrophotometry Method Validation

Counterion Impact on Assay Stoichiometry: Oxalate vs. Dihydrochloride Salt

The molecular weight difference between the oxalate salt (332.39 g/mol) and the dihydrochloride salt (259.18 g/mol) results in a 28.2% higher mass requirement for the oxalate salt per mole of active chromophore [1]. Specifically, to prepare a 10 mM stock solution of the active N,N-Diethyl-N'-1-naphthylethylenediamine moiety, 3.32 g/L of the oxalate salt is required, compared to 2.59 g/L for the dihydrochloride salt . This mass differential becomes significant in automated reagent preparation systems and when scaling from microplate assays to larger batch analyses. Additionally, the dihydrochloride salt generates chloride ions upon dissolution, which may interfere with chloride-sensitive detection systems, whereas the oxalate counterion is generally non-interfering in standard spectrophotometric assays [2].

Spectrophotometry Griess Assay Bratton-Marshall Reagent

Storage and Handling Stability: Oxalate Salt Solid at Ambient vs. Hygroscopic Dihydrochloride

The oxalate salt of N,N-Diethyl-N'-1-naphthylethylenediamine is specified for storage at room temperature (recommended <15°C in cool, dark place) and is supplied as a white to almost white powder or crystals [1]. In contrast, the dihydrochloride analog is explicitly noted as light-sensitive and hygroscopic, requiring careful handling to prevent moisture uptake that can alter weighed mass and assay performance [2]. The oxalate salt has a defined melting point of 164–167°C with decomposition noted near 167°C, providing a quality control indicator not typically specified for the dihydrochloride salt . No evidence of high-strength differential data on long-term stability under controlled conditions was identified in available sources; the storage difference is based on supplier handling specifications.

Reagent Stability Laboratory Procurement Inventory Management

Nitrite Detection Sensitivity in Griess-Type Assays: Oxalate Salt Performance as Coupling Agent

In the classic Bratton-Marshall thin-layer chromatographic detection of substituted urea herbicides, the coupling reagent N-(1-naphthyl)ethylenediamine (the free base of the dihydrochloride salt) enables detection of as little as 0.1 μg of the analyte per spot [1]. While this specific study utilized the dihydrochloride-derived free base rather than the oxalate salt, the oxalate salt is employed in analogous diazotization-coupling reactions for the photometric determination of nitrite and for detecting nitrotyrosine residues . No direct head-to-head comparison of detection limits between the oxalate and dihydrochloride salts in the same assay system was identified in available sources. The detection sensitivity of 0.1 μg per spot reported for the free base provides a benchmark, but the relative performance of the oxalate salt under identical conditions remains unquantified. Procurement decisions based on assay sensitivity should consider that the oxalate salt's performance in a given method may require independent validation against established protocols using the dihydrochloride salt.

Nitrite Detection Griess Assay Colorimetric Analysis

Cost Comparison: Oxalate Salt vs. Dihydrochloride Analog per Gram

Based on published list pricing from major chemical suppliers, the oxalate salt of N,N-Diethyl-N'-1-naphthylethylenediamine carries a premium relative to the dihydrochloride analog on a per-gram basis. For the oxalate salt, the 25 g packaging is priced at approximately €1,192.20 (≈ €47.69/g) from Carl Roth [1], while 25 g from TCI is priced at €191.00 (≈ €7.64/g) [2]. For the dihydrochloride analog, a 50 g quantity is priced at approximately $75.00–$150.00 (≈ €1.50–€3.00/g) from major suppliers . The oxalate salt's higher cost reflects its specialized nature and may be justified in applications requiring the specific counterion, orthogonal purity verification, or in workflows where hygroscopic dihydrochloride handling is problematic. The oxalate salt is also known as Tsuda's Reagent, a designation specific to this oxalate formulation [3].

Procurement Budget Planning Reagent Cost Analysis

Optimal Procurement Scenarios for N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate in Analytical Laboratories


Spectrophotometric Detection of Nitrotyrosine Residues in Peptides and Proteins

This oxalate salt is specified in published methods for detecting nitrotyrosine and aminotyrosine residues in peptides and proteins . In this application, the compound functions as a chromogenic coupling agent following diazotization. Procurement of the oxalate salt, with its defined molecular weight (332.39 g/mol) and dual purity specification (≥98.0% titration), ensures accurate molar preparation of the coupling reagent [1]. The non-hygroscopic nature of the oxalate salt is advantageous for laboratories that prepare small-volume reagent aliquots infrequently, as moisture uptake from the hygroscopic dihydrochloride could compromise weighing accuracy and assay reproducibility.

Quality Control of Pharmaceutical Aryl Amines via Bratton-Marshall Assay

In pharmaceutical quality control, the Bratton-Marshall reagent is used to analyze arylamine-type drugs and as a sensor for various ions and molecules . The oxalate salt serves as a component of this reagent system, enabling spectrophotometric determination of aromatic amines, aminophenols, phenylenediamines, dinitroanilines, chloroanilines, thiols, and sulfonamides [1]. For regulated pharmaceutical QC environments, the orthogonal purity verification (HPLC area% plus neutralization titration) provided for the oxalate salt offers a higher level of quality assurance documentation compared to single-method purity claims [2].

Academic Research Requiring Tsuda's Reagent for Reproducible Nitrite Quantification

The oxalate salt is specifically known as Tsuda's Reagent in the analytical chemistry literature . Academic laboratories that follow published protocols referencing 'Tsuda's Reagent' must procure the oxalate salt specifically to ensure methodological fidelity. Substitution with the dihydrochloride salt without full revalidation would introduce a 28.2% mass differential per mole (332.39 vs. 259.18 g/mol) and alter the counterion composition, potentially affecting diazotization-coupling kinetics [1]. For laboratories performing nitrite quantification in water, food, or biological samples using colorimetric methods, the oxalate salt provides a traceable, non-hygroscopic alternative to the more common but moisture-sensitive dihydrochloride formulation.

Method Development for Fluorescent Labeling and Coordination Chemistry Studies

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate is employed as a fluorescent labeling reagent and in coordination chemistry research . The compound functions as a ligand that can interact with metal ions, forming complexes for analytical detection or structural studies [1]. In these research applications, the absence of interfering chloride ions from the dihydrochloride salt may be advantageous, as chloride can compete for metal coordination sites or interfere with downstream spectroscopic analysis. Procurement of the oxalate salt ensures a defined counterion composition that simplifies interpretation of coordination chemistry experiments and fluorescence quenching studies.

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